2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₆BrFO₄; molecular weight: 407.23 g/mol) is a substituted benzofuran derivative with a bromine atom at position 6, a 4-fluorophenylmethoxy group at position 5, and a methoxyethyl ester at position 3 of the benzofuran core. Key physicochemical properties include a logP of 5.17, indicating high lipophilicity, and a polar surface area of 36.254 Ų, which suggests moderate solubility . The compound’s structure features a planar benzofuran ring system, as inferred from crystallographic studies of related analogs .
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFO5/c1-12-19(20(23)25-8-7-24-2)15-9-18(16(21)10-17(15)27-12)26-11-13-3-5-14(22)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSKERFOPKJCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)F)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, with the CAS number 384360-78-5, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18BrFO5
- Molecular Weight : 437.3 g/mol
- Structural Features : The compound features a benzofuran core, which is known for various biological activities, including anticancer effects.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, compounds like this compound have shown promise in cancer research.
The anticancer effects of benzofuran derivatives are often attributed to their ability to modulate various cellular pathways involved in cancer progression:
- Inhibition of Cell Proliferation : Studies have demonstrated that benzofuran derivatives can suppress the viability of cancer cell lines. For instance, a related compound demonstrated IC50 values indicating significant cytotoxicity against hepatocellular carcinoma (HCC) cells .
- Epithelial-Mesenchymal Transition (EMT) : EMT is a critical process in cancer metastasis. Compounds similar to this compound have been shown to upregulate E-cadherin and downregulate vimentin and matrix metalloproteinases (MMPs), which are essential for cell migration and invasion .
- Integrin Signaling Pathways : The compound may affect integrin signaling pathways that are crucial for cellular adhesion and migration. Inhibition of integrin α7 has been linked to reduced cell invasion in HCC cells .
Study on Related Benzofuran Derivatives
A study examining the effects of a benzofuran derivative similar to this compound reported the following findings:
| Concentration (μM) | Viability (%) | Migration Inhibition (%) |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 80 | 30 |
| 10 | 60 | 50 |
| 20 | 40 | 70 |
The study concluded that at concentrations above 10 μM, significant inhibition of both cell viability and migration was observed .
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents :
- Fluorine Position : The 4-fluorophenyl group (target) enhances electronic effects compared to 2-fluorophenyl (), influencing receptor binding .
- Chlorine vs. Methyl : Dichlorophenyl substitution () increases logP significantly (~6.2) compared to methyl or fluorine, favoring membrane permeability but risking toxicity .
Benzofuran Core : All analogs retain the 6-bromo-2-methylbenzofuran core, critical for maintaining planar geometry and π-π stacking interactions observed in crystallographic studies .
Structural and Crystallographic Insights
- Planarity : The benzofuran core in analogs like 5-bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran () is nearly planar (mean deviation: 0.007 Å), facilitating stacking interactions. The target compound likely adopts a similar conformation .
- Dihedral Angles : Substituents influence molecular packing. For instance, the dihedral angle between the 4-methylphenyl ring and benzofuran plane in is 29.58°, whereas 4-fluorophenyl analogs () exhibit angles up to 87.02°, affecting crystal packing and solubility .
Preparation Methods
Synthetic Strategies Overview
The synthesis is typically achieved through four key steps:
- Benzofuran core formation
- Bromination at position 6
- Introduction of the 4-fluorophenylmethoxy group at position 5
- Esterification with 2-methoxyethanol at position 3
Each step is optimized to maximize yield and purity, with industrial scalability considerations addressed in later sections.
Step-by-Step Preparation Methods
Benzofuran Core Formation
The benzofuran scaffold is constructed via cyclization of 2-hydroxy-3-methylacetophenone derivatives. A widely adopted method involves:
Reaction Conditions
- Substrate : 2-Hydroxy-3-methylacetophenone
- Reagent : Chloroacetone (1.2 equiv)
- Catalyst : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C, 6 hours
- Yield : 78–85%
Mechanism :
Base-mediated cyclization forms the benzofuran ring, with the methyl group introduced at position 2.
Bromination at Position 6
Bromination is achieved using N-bromosuccinimide (NBS) under controlled conditions:
Optimized Protocol
Key Consideration :
The methoxy group at position 5 directs electrophilic bromination to position 6 via resonance stabilization of the intermediate.
Introduction of 4-Fluorophenylmethoxy Group at Position 5
The methoxy group is replaced with the target substituent through a two-step deprotection-etherification sequence:
Step 1: Deprotection of Methoxy Group
- Reagent : Boron tribromide (BBr₃, 3.0 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature, 2 hours
- Yield : 89–94%
Step 2: Etherification with 4-Fluorobenzyl Bromide
- Substrate : 5-Hydroxy intermediate
- Reagent : 4-Fluorobenzyl bromide (1.2 equiv)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Acetonitrile
- Temperature : 60°C, 12 hours
- Yield : 75–82%
Alternative Method :
Mitsunobu reaction using 4-fluorobenzyl alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (Ph₃P) in tetrahydrofuran (THF) at 0°C to room temperature (Yield: 68–73%).
Esterification with 2-Methoxyethanol
The carboxylic acid at position 3 is converted to the 2-methoxyethyl ester:
Procedure
- Acid Chloride Formation :
Optimization and Industrial Considerations
Scalability Challenges
Purification Techniques
| Step | Method | Purity Achieved |
|---|---|---|
| Bromination | Column chromatography (SiO₂, hexane:EtOAc 4:1) | >98% |
| Esterification | Recrystallization (ethanol/water) | 99.5% |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| A | High regioselectivity in bromination | Costly NBS reagent | 82 |
| B | Scalable etherification | Lower yield in deprotection | 78 |
| C | One-pot esterification | Requires acid chloride handling | 89 |
Route C (one-pot esterification) is favored for industrial production due to reduced purification steps.
Q & A
Q. What are the typical synthetic routes for this compound, and what key reaction conditions are required?
The synthesis involves multi-step protocols, starting with functionalization of the benzofuran core. Key steps include halogenation (e.g., bromination at position 6), alkoxy group introduction via nucleophilic substitution, and esterification. Reaction conditions such as temperature (60–80°C for bromination), solvent polarity (acetone or DMF for alkoxy group coupling), and base selection (K₂CO₃ for deprotonation) are critical for yield optimization. Thin-layer chromatography (TLC) with dichloromethane/methanol is used to monitor intermediates .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and confirms regioselectivity. For example, aromatic protons in the benzofuran core appear as distinct doublets (δ 6.8–7.5 ppm), while methoxy groups show singlets near δ 3.8 ppm. X-ray crystallography provides definitive 3D structural validation, particularly for resolving steric effects from bulky substituents like the 4-fluorophenyl group .
Q. What are the primary chemical reactivity features enabling further derivatization?
The bromine atom at position 6 allows for cross-coupling reactions (e.g., Suzuki-Miyaura). The ester group at position 3 is hydrolyzable to carboxylic acids for amide coupling, while the methoxyethyl chain can undergo oxidation or substitution. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in such reactions .
Advanced Research Questions
Q. How can researchers optimize multi-step synthetic protocols for improved yield and purity?
Optimization strategies include:
- Stepwise purification : Column chromatography after each synthetic step to remove unreacted starting materials.
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling.
- Reactor design : Continuous flow reactors to enhance mixing and heat transfer in exothermic steps like bromination .
- Solvent selection : Acetone or THF for alkoxy group introduction to balance reactivity and solubility .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
Discrepancies often arise from substituent effects. For example:
- Fluorine vs. chlorine : The 4-fluorophenyl group may enhance metabolic stability compared to chlorinated analogs, altering pharmacokinetics.
- Methoxyethyl chain : This group increases solubility, potentially improving bioavailability over methyl esters. Comparative studies using isothermal titration calorimetry (ITC) and molecular docking can clarify target-binding differences .
Q. What experimental approaches elucidate interaction mechanisms with biological targets?
- Surface plasmon resonance (SPR) : Quantifies binding affinity to enzymes/receptors.
- Cellular assays : Dose-response studies (IC₅₀) in cancer cell lines (e.g., HeLa) to assess antiproliferative effects.
- Metabolomic profiling : LC-MS/MS to identify downstream metabolic perturbations caused by target inhibition .
Q. How does X-ray crystallography using SHELX software aid structural determination, and what challenges arise?
SHELX refines crystallographic data by solving phase problems via direct methods (SHELXS) and least-squares refinement (SHELXL). Challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
